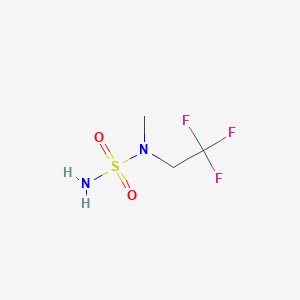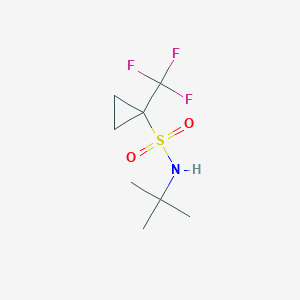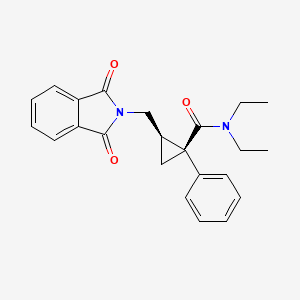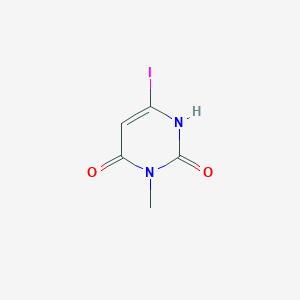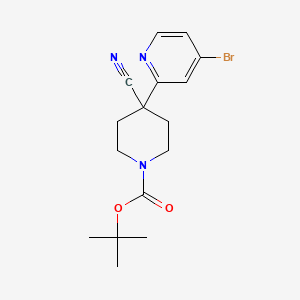
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, a cyanopiperidine ring, and a carboxylate group. Its molecular formula is C16H22BrN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromopyridine with tert-butyl 4-cyanopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: N-oxides of the piperidine ring.
Scientific Research Applications
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and cyanopiperidine moieties allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chloropyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-(4-fluoropyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-(4-iodopyridin-2-yl)-4-cyanopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This allows for greater versatility in synthetic applications and the potential for unique biological interactions.
Properties
Molecular Formula |
C16H20BrN3O2 |
|---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-15(2,3)22-14(21)20-8-5-16(11-18,6-9-20)13-10-12(17)4-7-19-13/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
ROOIXSYQIOWFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


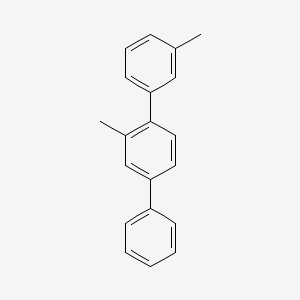

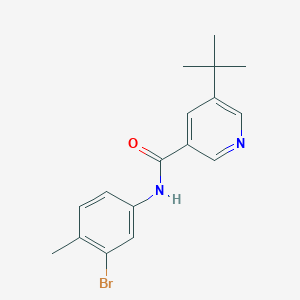
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
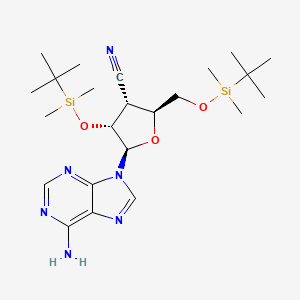
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
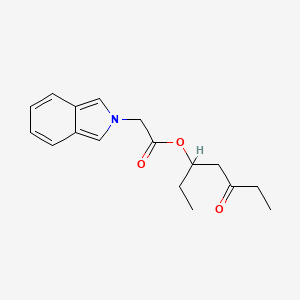
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
